2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol
Overview
Description
2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol is an organic compound that features a pyrazole ring substituted with a bromophenyl group and a phenol group
Mechanism of Action
Target of Action
The compound “2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol” belongs to the class of pyrazole derivatives . Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities Similar compounds have been reported to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets and cause changes in cellular processes . For instance, some pyrazole derivatives have been shown to inhibit the activity of AchE, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced survival organisms .
Biochemical Pathways
For instance, they can influence the production of reactive oxygen species (ROS), which are linked to disease development .
Result of Action
Similar compounds have been reported to cause changes in cellular processes, such as the inhibition of ache activity, which can lead to behavioral changes and body movement impairment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol typically involves the formation of the pyrazole ring followed by the introduction of the bromophenyl and phenol groups. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or bromine-containing reagents. The phenol group is typically introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the bromophenyl group efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones
Reduction: Phenyl derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-9,19H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLJMHPVLYRES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425231 | |
Record name | ZINC00265089 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416877-45-7 | |
Record name | ZINC00265089 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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